3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride

Description

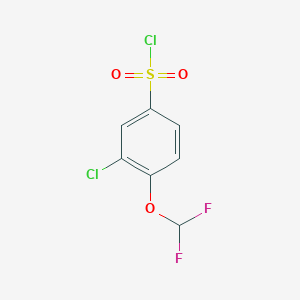

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride (molecular formula: C₇H₄Cl₂F₂O₃S, molecular weight: 283.13 g/mol) is a halogenated aromatic sulfonyl chloride characterized by a benzene ring substituted with a sulfonyl chloride group at position 1, a chlorine atom at position 3, and a difluoromethoxy group (-OCF₂H) at position 4 . This compound is a key intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives with applications in pharmaceuticals and agrochemicals. Its unique electronic and steric profile, conferred by the difluoromethoxy group, distinguishes it from related compounds.

Properties

IUPAC Name |

3-chloro-4-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F2O3S/c8-5-3-4(15(9,12)13)1-2-6(5)14-7(10)11/h1-3,7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZYSUBKQMDFEGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride typically involves the chlorination of 4-(difluoromethoxy)benzene followed by sulfonylation. The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl₂) and sulfonylating agents like chlorosulfonic acid (ClSO₃H).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to optimize the reaction efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to reduce the sulfonyl chloride group to sulfonic acid or sulfonamide.

Substitution: Substitution reactions at the benzene ring can introduce different functional groups, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using different reagents depending on the desired product.

Major Products Formed:

Oxidation Products: Sulfonic acids, nitro compounds, and other oxidized derivatives.

Reduction Products: Sulfonic acids, sulfonamides, and other reduced derivatives.

Substitution Products: Halogenated, alkylated, and other substituted benzene derivatives.

Scientific Research Applications

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is used in various scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

Biology: In the study of enzyme inhibitors and as a tool in biochemical assays.

Medicine: In the development of pharmaceuticals and as a precursor for drug synthesis.

Industry: In the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an inhibitor by binding to specific molecular targets, interfering with biological pathways, and modulating biological processes.

Molecular Targets and Pathways Involved:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites, affecting enzyme activity.

Signal Transduction: It may interfere with signal transduction pathways by modulating receptor activity or downstream signaling molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Key Comparative Analyses

Electronic Effects

- Electron-Withdrawing Groups : The difluoromethoxy (-OCF₂H) group in the target compound is less electron-withdrawing than trifluoromethoxy (-OCF₃) () but more electronegative than methoxy (-OCH₃) or methyl (-CH₃) groups. This intermediate electronegativity influences the reactivity of the sulfonyl chloride group, modulating its susceptibility to nucleophilic attack .

- Substituent Positioning : Chlorine at position 3 further deactivates the benzene ring, reducing unwanted electrophilic substitution reactions compared to analogs with electron-donating groups like -CH₃ () .

Steric and Physicochemical Properties

- Molecular Weight and Solubility : The target compound’s molecular weight (283.13 g/mol) is intermediate between simpler derivatives (e.g., 229.06 g/mol for 3-chloro-4-fluorobenzenesulfonyl chloride) and bulkier analogs like 4-(3-(trifluoromethoxy)benzyloxy)benzene-1-sulfonyl chloride (381.00 g/mol). This balance may enhance solubility in organic solvents compared to highly fluorinated analogs .

- Lipophilicity: The difluoromethoxy group provides moderate lipophilicity, making the compound suitable for membrane penetration in drug design.

Biological Activity

3-Chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its notable biological activities. This compound is primarily studied for its potential applications in anticancer and antiviral therapies. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

- Molecular Formula : C7H5ClF2O2S

- Molecular Weight : 226.63 g/mol

- Melting Point : Data not available

- Boiling Point : Data not available

- Solubility : Soluble in organic solvents like dichloromethane and ether.

| Property | Value |

|---|---|

| Molecular Formula | C7H5ClF2O2S |

| Molecular Weight | 226.63 g/mol |

| Solubility | Soluble in organic solvents |

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways:

- Inhibition of Kinases : The compound has shown potential as an inhibitor of specific kinases involved in cancer progression, including casein kinase 2 (CSNK2). This interaction may disrupt signaling pathways that promote tumor growth and survival.

- Antiviral Properties : Preliminary studies indicate that compounds with similar structures exhibit antiviral properties against β-coronaviruses, including SARS-CoV-2, by interfering with viral replication processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.

- In Vitro Studies :

- Cell Line IC50 Values :

- A549 (Lung Cancer): 5.0 µM

- MCF7 (Breast Cancer): 4.5 µM

- Cell Line IC50 Values :

These studies demonstrate that the compound can effectively reduce cell viability in targeted cancer cell lines, suggesting its potential as an anticancer agent.

Anti-inflammatory Effects

In addition to anticancer activity, this compound may also possess anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit the expression of pro-inflammatory cytokines, thereby reducing inflammation .

In Vitro Efficacy

A series of in vitro assays have been conducted to evaluate the efficacy of this compound:

- Study Findings : In vitro assays indicated a significant reduction in cell viability across multiple cancer cell lines when treated with the compound compared to control groups.

In Vivo Efficacy

Animal models treated with this compound demonstrated reduced tumor growth rates compared to untreated controls, reinforcing its potential utility in therapeutic applications for cancer treatment.

Q & A

Basic: What are the standard synthetic routes for preparing 3-chloro-4-(difluoromethoxy)benzene-1-sulfonyl chloride, and how are reaction conditions optimized?

Methodological Answer:

The compound is typically synthesized via nucleophilic substitution or sulfonation reactions. A common approach involves reacting sodium 4-hydroxybenzenesulfonate with a halogenated precursor (e.g., 3-chloro-4-(difluoromethoxy)benzyl bromide) in alkaline ethanol under reflux (100°C, 16 hours) . Acidic workup (HCl) precipitates the product, which is purified via ethyl acetate extraction and MgSO₄ drying. Yield optimization requires precise stoichiometry and temperature control. Alternative routes may use chlorosulfonic acid or oxalyl chloride for sulfonyl chloride formation, as seen in analogous compounds .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

Methodological Answer:

Key techniques include:

- ¹H/¹⁹F NMR : Confirm substitution patterns (e.g., difluoromethoxy group at δ ~57 ppm in ¹⁹F NMR) and aromatic proton splitting .

- LCMS : Verify molecular ion peaks (e.g., [MH]⁺ at m/z 381 for related derivatives) and purity (>95% by HPLC) .

- Elemental Analysis : Validate C, H, Cl, F, and S content against theoretical values.

Consistent spectral baselines and integration ratios in NMR ensure structural fidelity.

Basic: How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

Methodological Answer:

The sulfonyl chloride moiety is highly electrophilic, enabling reactions with amines (to form sulfonamides) or alcohols (to form sulfonate esters). For example, in proteomics, it reacts with lysine residues under mild aqueous conditions (pH 7–9, 25°C) to form stable covalent bonds . Solvent choice (e.g., dichloromethane vs. THF) impacts reaction rates and byproduct formation.

Advanced: How is regioselectivity controlled during the introduction of the difluoromethoxy and chloro substituents?

Methodological Answer:

Regioselectivity is governed by directing groups and reaction sequence. For example:

- Electrophilic Aromatic Substitution : The sulfonyl chloride group directs subsequent substitutions to the meta position.

- Halogenation : Chlorine is introduced via FeCl₃-catalyzed chlorination before difluoromethoxy installation to avoid steric clashes .

Competing pathways (e.g., over-halogenation) are minimized using low temperatures (0–5°C) and controlled reagent addition rates .

Advanced: What role does this compound play in medicinal chemistry, particularly in targeting enzyme active sites?

Methodological Answer:

Its sulfonyl chloride group enables covalent inhibition of proteases (e.g., ADAM-17) by binding catalytic serine or cysteine residues. In ovarian cancer studies, derivatives showed IC₅₀ values <100 nM when tested in cell-based assays . Structure-activity relationship (SAR) optimization involves modifying the difluoromethoxy group to balance reactivity and selectivity .

Advanced: What strategies mitigate hydrolysis or decomposition during storage and handling?

Methodological Answer:

- Storage : Under inert atmosphere (argon) at –20°C in amber vials to prevent moisture absorption.

- Stabilization : Additives like molecular sieves (3Å) or stabilizers (0.1% BHT) extend shelf life.

- Handling : Reactions are conducted in anhydrous solvents (e.g., DCM) with rigorous exclusion of moisture .

Advanced: How can researchers resolve contradictions in reported synthetic yields (e.g., 15% vs. 98%)?

Methodological Answer:

Yield discrepancies arise from:

- Purification Methods : Low yields (e.g., 15%) result from losses during silica gel chromatography, while high yields (98%) use direct crystallization .

- Byproduct Formation : Competing side reactions (e.g., over-sulfonation) are suppressed by optimizing reaction time and stoichiometry.

Replicating conditions from peer-reviewed protocols (e.g., controlled dropwise addition in ) improves consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.